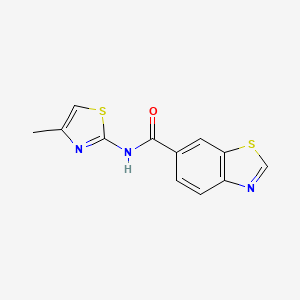
(4-Benzylpiperazin-1-yl)(2-phenylquinolin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)(2-phenylquinolin-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a phenylquinoline core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(2-phenylquinolin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the reductive amination of a quinoline derivative with a benzylpiperazine. The reaction conditions often require the use of a reducing agent such as sodium cyanoborohydride in a solvent like methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(2-phenylquinolin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(2-phenylquinolin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(2-phenylquinolin-4-yl)methanone involves its interaction with specific molecular targets. For instance, it has been studied as a 5-HT3 receptor antagonist, which means it can block the action of serotonin at this receptor . This interaction can modulate neurotransmitter levels and influence various physiological processes, including mood and anxiety.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)-(8-methyl-2-phenylquinolin-4-yl)methanone: Similar structure with a methyl group at the 8-position of the quinoline ring.
(4-Benzylpiperazin-1-yl)-[2-(4-propan-2-yloxyphenyl)quinolin-4-yl]methanone: Contains a propan-2-yloxy group on the phenyl ring.
Uniqueness
What sets (4-Benzylpiperazin-1-yl)(2-phenylquinolin-4-yl)methanone apart is its specific combination of the benzylpiperazine and phenylquinoline moieties. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c31-27(30-17-15-29(16-18-30)20-21-9-3-1-4-10-21)24-19-26(22-11-5-2-6-12-22)28-25-14-8-7-13-23(24)25/h1-14,19H,15-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYENAZRMOIQOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one](/img/structure/B5049763.png)
![N1,N1-DICYCLOHEXYL-N4-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE](/img/structure/B5049771.png)

![17-(2-Methoxy-4-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5049785.png)
![4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B5049809.png)

![2-[(2-Methoxyphenyl)methyl]guanidine;sulfuric acid](/img/structure/B5049822.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B5049837.png)


![7-(2-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5049850.png)
![BUTYL 4-({[(3-METHYL-1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE](/img/structure/B5049858.png)
![3-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5049861.png)
